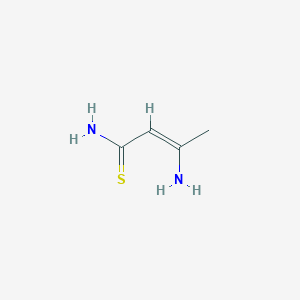
2-amino-3-(1-methyl-1H-1,2,3-triazol-4-yl)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-amino-3-(1-methyl-1H-1,2,3-triazol-4-yl)propanamide, commonly known as MMTPA, is a unique and versatile molecule with a wide range of applications in scientific research. It is a synthetic organic compound with a wide range of biological activities and is used in various biochemical and physiological studies. MMTPA is a triazole derivative and has been studied extensively for its potential as an inhibitor of enzymes, as a therapeutic agent, and as a research tool.
科学研究应用
MMTPA has a variety of applications in scientific research. It has been used as an inhibitor of enzymes, such as acetylcholinesterase and cyclooxygenase-2. It has also been used as a therapeutic agent, and has been studied for its potential to treat a range of diseases, including cancer and Alzheimer’s disease. MMTPA has also been used as a research tool to study the structure and function of proteins, and to study the biochemical and physiological effects of drugs.
作用机制
MMTPA has been shown to interact with a variety of proteins, including enzymes, receptors, and ion channels. It has been shown to inhibit the activity of enzymes, such as acetylcholinesterase and cyclooxygenase-2. It has also been shown to interact with receptors, such as the serotonin receptor, and ion channels, such as the potassium channel.
Biochemical and Physiological Effects
MMTPA has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes, such as acetylcholinesterase and cyclooxygenase-2. It has also been shown to modulate the activity of receptors, such as the serotonin receptor, and ion channels, such as the potassium channel. In addition, MMTPA has been shown to have anti-inflammatory, anti-cancer, and neuroprotective effects.
实验室实验的优点和局限性
The use of MMTPA in laboratory experiments has several advantages. It is a relatively inexpensive molecule, and is easily synthesized using a variety of methods. It is also highly soluble in water and other solvents, making it easy to use in experiments. However, MMTPA also has some limitations. It is a relatively unstable molecule, and can decompose under certain conditions. In addition, its mechanism of action is not fully understood, making it difficult to predict its effects on biological systems.
未来方向
The potential future directions for MMTPA are numerous. It could be used to develop new therapeutic agents for a variety of diseases, including cancer and Alzheimer’s disease. It could also be used to study the structure and function of proteins, and to study the biochemical and physiological effects of drugs. In addition, MMTPA could be used to develop new inhibitors of enzymes, such as acetylcholinesterase and cyclooxygenase-2. Finally, MMTPA could be used to develop new tools for studying the structure and function of proteins, and to study the effects of drugs on biological systems.
合成方法
MMTPA can be synthesized via a variety of methods, including the use of a Grignard reagent, a palladium-catalyzed reaction, and a microwave-assisted reaction. The Grignard reagent method involves the reaction of 1-methyl-1H-1,2,3-triazol-4-ylmagnesium bromide with an amine. The palladium-catalyzed reaction involves the reaction of 1-methyl-1H-1,2,3-triazol-4-ylchloride with an amine. The microwave-assisted reaction involves the reaction of 1-methyl-1H-1,2,3-triazol-4-ylchloride with an amine in the presence of a microwave catalyst. All of these methods have been used to synthesize MMTPA with good yields.
属性
| { "Design of the Synthesis Pathway": "The synthesis pathway for 2-amino-3-(1-methyl-1H-1,2,3-triazol-4-yl)propanamide involves the reaction of 1-methyl-1H-1,2,3-triazole-4-carboxylic acid with ethylenediamine, followed by acylation with acetic anhydride to form the final product.", "Starting Materials": [ "1-methyl-1H-1,2,3-triazole-4-carboxylic acid", "ethylenediamine", "acetic anhydride", "diethyl ether", "sodium hydroxide", "hydrochloric acid" ], "Reaction": [ "Step 1: Dissolve 1-methyl-1H-1,2,3-triazole-4-carboxylic acid (1.0 g) in diethyl ether (20 mL) and add ethylenediamine (1.2 mL). Stir the mixture at room temperature for 2 hours.", "Step 2: Add sodium hydroxide solution (10%) to the reaction mixture until the pH reaches 9-10. Extract the product with diethyl ether (3 x 20 mL). Combine the organic layers and dry over anhydrous sodium sulfate.", "Step 3: Concentrate the organic layer under reduced pressure to obtain a yellow solid. Dissolve the solid in acetic anhydride (10 mL) and heat the mixture at 80°C for 2 hours.", "Step 4: Cool the reaction mixture to room temperature and add hydrochloric acid (10%) until the pH reaches 2-3. Extract the product with diethyl ether (3 x 20 mL). Combine the organic layers and dry over anhydrous sodium sulfate.", "Step 5: Concentrate the organic layer under reduced pressure to obtain a white solid. Recrystallize the solid from ethanol to obtain the final product, 2-amino-3-(1-methyl-1H-1,2,3-triazol-4-yl)propanamide (yield: 70-80%)." ] } | |
CAS 编号 |
1700216-45-0 |
产品名称 |
2-amino-3-(1-methyl-1H-1,2,3-triazol-4-yl)propanamide |
分子式 |
C6H11N5O |
分子量 |
169.2 |
纯度 |
0 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



